molecular formula C11H22ClNO B1379633 1-(2-Methylpentyl)piperidin-4-one hydrochloride CAS No. 1803605-15-3

1-(2-Methylpentyl)piperidin-4-one hydrochloride

Cat. No.: B1379633
CAS No.: 1803605-15-3
M. Wt: 219.75 g/mol
InChI Key: DHZRVIQHGOFKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Methylpentyl)piperidin-4-one hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpentylamine with 4-piperidone under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .

Chemical Reactions Analysis

1-(2-Methylpentyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Methylpentyl)piperidin-4-one hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Methylpentyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. As a piperidine derivative, it may interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Methylpentyl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives, such as:

    4-Piperidone: A precursor in the synthesis of various piperidine derivatives.

    2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a building block for pharmaceuticals.

    N-Methylpiperidine: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .

Properties

IUPAC Name

1-(2-methylpentyl)piperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-3-4-10(2)9-12-7-5-11(13)6-8-12;/h10H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZRVIQHGOFKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CN1CCC(=O)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Methylpentyl)piperidin-4-one hydrochloride
Reactant of Route 6
1-(2-Methylpentyl)piperidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.